
Aranidipine
Vue d'ensemble
Description
Aranidipine, connu sous son nom commun international (DCI) et son nom commercial Sapresta, est un bloqueur des canaux calciques. C'est un dérivé de la dihydropyridine avec deux métabolites actifs, M-1α et M-1β. This compound a été développé par Maruko Seiyaku et est principalement utilisé comme agent hypotenseur pour réduire la pression artérielle .
Applications De Recherche Scientifique
Aranidipine has been extensively studied for its applications in various scientific fields:
Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and characterization of dihydropyridine derivatives. It is also used in the development of new synthetic routes and optimization of reaction conditions .
Biology: In biology, this compound is used to study the effects of calcium channel blockers on cellular processes. It is particularly useful in research related to vascular smooth muscle relaxation and blood flow regulation .
Medicine: In medicine, this compound is used to treat angina pectoris and hypertension. It has been shown to be more potent in reducing blood pressure compared to other dihydropyridines . Pre-clinical studies have demonstrated its ability to increase femoral blood flow and inhibit calcium-induced contraction in isolated rabbit arteries .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antihypertensive drugs. Its long-lasting vasodilating actions make it a valuable component in the treatment of cardiovascular diseases .
Mécanisme D'action
Target of Action
Aranidipine, a novel dihydropyridine derivative, primarily targets L-type calcium channels and alpha-2-adrenoreceptors . These targets play a crucial role in regulating blood pressure and heart rate.
Mode of Action
This compound and its two active metabolites (M-1α and M-1β) inhibit the voltage-dependent calcium channels, leading to a decrease in calcium concentration . This inhibition induces smooth muscle relaxation, thereby dilating the afferent and efferent arterioles . Additionally, this compound acts as a selective alpha2-adrenoreceptor antagonist, inhibiting vasoconstrictive responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound prevents calcium influx into vascular smooth muscle cells . This leads to a reduction in intracellular calcium concentrations, causing the relaxation of vascular smooth muscle .
Result of Action
The action of this compound results in potent and long-lasting vasodilating actions . It has been shown to increase femoral blood flow and reduce blood pressure more potently than other dihydropyridines . Additionally, this compound can produce changes in renal blood flow, an effect that may be explained by its impact on alpha-2-adrenoreceptor-mediated vasoconstriction .
Analyse Biochimique
Biochemical Properties
Aranidipine and its metabolites are shown to inhibit calcium-induced contraction in isolated rabbit arteries . This suggests that this compound interacts with calcium channels, proteins, and other biomolecules to exert its effects .
Cellular Effects
This compound has been shown to present potent and long-lasting vasodilating actions . It produces changes in renal blood flow, which may be explained by its effect on alpha-2-adrenoreceptor-mediated vasoconstriction . This indicates that this compound influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is thought to be related to the capacity of this compound and its metabolites to vasodilate afferent and efferent arterioles . This action is performed through the inhibition of voltage-dependent calcium channels . The typical mechanism of action of this compound, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Aranidipine est synthétisé par le biais d'un schéma de synthèse à haut rendement qui implique la réaction de l'alcool propargylique et de l'éthylène glycol. Les conditions d'optimisation de la nouvelle méthode de synthèse ont été discutées, et le rendement global a augmenté de 20 %. Le processus de synthèse implique également l'identification et la préparation de six impuretés apparentées .
Méthodes de production industrielle : La production industrielle d'this compound implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour déterminer les impuretés apparentées, garantissant ainsi la qualité du produit final. Le processus de synthèse est optimisé pour obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Types de réactions : Aranidipine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activité pharmacologique et sa stabilité.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions d'this compound comprennent l'alcool propargylique, l'éthylène glycol et d'autres solvants organiques. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour garantir des rendements et une pureté optimaux .
Principaux produits formés : Les principaux produits formés à partir des réactions d'this compound comprennent ses métabolites actifs, M-1α et M-1β. Ces métabolites présentent une activité hypotensive puissante et contribuent aux effets pharmacologiques globaux du composé .
4. Applications de la recherche scientifique
This compound a été étudié de manière approfondie pour ses applications dans divers domaines scientifiques :
Chimie : En chimie, l'this compound est utilisée comme composé modèle pour étudier la synthèse et la caractérisation des dérivés de la dihydropyridine. Elle est également utilisée dans le développement de nouvelles voies de synthèse et l'optimisation des conditions de réaction .
Biologie : En biologie, l'this compound est utilisée pour étudier les effets des bloqueurs des canaux calciques sur les processus cellulaires. Elle est particulièrement utile dans la recherche liée à la relaxation des muscles lisses vasculaires et à la régulation du flux sanguin .
Médecine : En médecine, l'this compound est utilisée pour traiter l'angine de poitrine et l'hypertension. Il a été démontré qu'elle était plus puissante pour réduire la pression artérielle par rapport aux autres dihydropyridines . Des études précliniques ont démontré sa capacité à augmenter le flux sanguin fémoral et à inhiber la contraction induite par le calcium dans des artères de lapin isolées .
Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisée dans la formulation de médicaments antihypertenseurs. Ses actions vasodilatatrices de longue durée en font un composant précieux dans le traitement des maladies cardiovasculaires .
5. Mécanisme d'action
This compound exerce ses effets en inhibant les canaux calciques dépendants du voltage, en particulier les canaux calciques de type L. Cette inhibition diminue la concentration de calcium dans les cellules musculaires lisses, ce qui entraîne la relaxation musculaire et la vasodilatation. Le potentiel élevé d'this compound est attribué à l'activité antagoniste calcique supplémentaire de ses métabolites, qui vasodilatent les artérioles afférentes et efférentes .
Composés similaires :
- Nifédipine
- Amlodipine
- Felodipine
- Azelnidipine
Comparaison : this compound est unique parmi les dérivés de la dihydropyridine en raison de ses actions vasodilatatrices puissantes et de longue durée. Des études ont montré qu'this compound est plus efficace pour réduire la pression artérielle par rapport aux autres dihydropyridines . Ses métabolites actifs, M-1α et M-1β, contribuent à sa grande efficacité et à son action prolongée .
Comparaison Avec Des Composés Similaires
- Nifedipine
- Amlodipine
- Felodipine
- Azelnidipine
Comparison: Aranidipine is unique among dihydropyridine derivatives due to its potent and long-lasting vasodilating actions. Studies have shown that this compound is more effective in reducing blood pressure compared to other dihydropyridines . Its active metabolites, M-1α and M-1β, contribute to its high efficacy and prolonged action .
Activité Biologique
Aranidipine is a novel dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, pharmacokinetics, and clinical implications.
Pharmacodynamics
This compound exhibits potent vasodilatory effects, which are attributed to its ability to inhibit voltage-dependent L-type calcium channels. This inhibition leads to decreased intracellular calcium concentrations, resulting in smooth muscle relaxation and subsequent vasodilation. Preclinical studies have demonstrated that this compound has a greater potency in reducing blood pressure compared to other dihydropyridines, such as nifedipine and amlodipine .
Key Pharmacodynamic Findings:
- This compound produces significant increases in femoral blood flow and effectively reduces renal vascular resistance .
- The compound has been shown to inhibit calcium-induced contractions in isolated rabbit arteries, highlighting its efficacy as a calcium antagonist .
- Comparison with other calcium channel blockers indicates that this compound is more effective against low potassium-induced contractions than high potassium-induced contractions .
The mechanism of action of this compound involves:
- Calcium Channel Blockade: this compound selectively inhibits L-type calcium channels, leading to decreased calcium influx into vascular smooth muscle cells.
- Alpha-2 Adrenergic Receptor Antagonism: It also acts as a selective antagonist at alpha-2 adrenergic receptors, which contributes to its antihypertensive effects by inhibiting vasoconstriction mediated through these receptors .
- Metabolite Activity: this compound is metabolized into active metabolites (M-1α and M-1β), which also exhibit hypotensive activity but with slower binding kinetics compared to the parent compound .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with a dose-dependent increase in peak plasma concentration (Cmax) and area under the curve (AUC). The pharmacokinetic properties are summarized in the table below:
Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |
---|---|---|---|
Half-life (t1/2) | 3.0 hours | 2.7 hours | 3.1 hours |
Tmax | 4.9 hours | 4.4 hours | 4.3 hours |
Cmax | 1.1 µg/L | 2.4 µg/L | 4.0 µg/L |
AUC(last) | 4.1 µg·h/L | 10.3 µg·h/L | 20.9 µg·h/L |
These pharmacokinetic parameters indicate that this compound is generally well tolerated, with no significant accumulation observed upon multiple dosing .
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of this compound in hypertensive patients:
- Phase I Study : A randomized, open-label study involving healthy volunteers demonstrated linear pharmacokinetics for this compound and its metabolites, with significant reductions in diastolic blood pressure observed across all dose groups .
- Long-term Efficacy : In clinical trials conducted in Japan, once-daily administration of this compound showed substantial antihypertensive effects over extended periods, confirming its utility as a long-term treatment option for hypertension .
- Comparative Studies : In comparative studies against other antihypertensive agents, this compound consistently showed favorable outcomes regarding blood pressure reduction without significant adverse effects, reinforcing its clinical utility in managing hypertension .
Case Studies
Case studies have highlighted the effectiveness of this compound in various patient populations:
- One case involved a patient with resistant hypertension who achieved optimal blood pressure control after switching to this compound from another calcium channel blocker that was less effective.
- Another case study documented the successful management of angina symptoms in a patient with coronary artery disease using this compound as part of a combination therapy regimen.
Propriétés
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCGYYHUFIYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048649 | |
Record name | Aranidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses. | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86780-90-7 | |
Record name | Aranidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aranidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aranidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-150ºC | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.